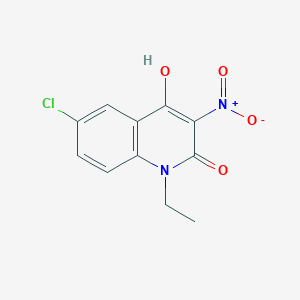

6-chloro-1-ethyl-4-hydroxy-3-nitro-1H-quinolin-2-one

Description

Properties

IUPAC Name |

6-chloro-1-ethyl-4-hydroxy-3-nitroquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O4/c1-2-13-8-4-3-6(12)5-7(8)10(15)9(11(13)16)14(17)18/h3-5,15H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIYNYXVZIFPNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)Cl)C(=C(C1=O)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1-ethyl-4-hydroxy-3-nitro-1H-quinolin-2-one typically involves the following steps:

Cyclization: The cyclization of the nitrated intermediate can be carried out using a base such as sodium hydroxide or potassium hydroxide in a suitable solvent like ethanol or methanol.

Purification: The final product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Position

The chloro group at position 6 undergoes facile nucleophilic substitution under mild conditions, enabling derivatization with amines and other nucleophiles:

Mechanistic Insight : The chloro group’s activation by electron-withdrawing nitro and carbonyl groups facilitates nucleophilic aromatic substitution (SNAr) without requiring harsh conditions .

Electrophilic Reactions

The nitro and hydroxyl groups direct electrophilic attacks, enabling halogenation and formylation:

Key Observation : Bromination and chlorination occur at the acetylated methylene carbon adjacent to the nitro group, leading to dihalogenated products .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

Mechanism : Cyclization proceeds via intramolecular dehydration or decarboxylation under acidic/basic conditions .

Condensation Reactions

Reactivity with binucleophiles yields hybrid heterocycles:

Acetylation and Esterification

The hydroxyl group undergoes acetylation:

| Reaction Type | Reagents/Conditions | Product | Yield | Key Characterization Data | Sources |

|---|---|---|---|---|---|

| Acetylation | AcO, NaOAc, reflux | 1-Ethyl-4-acetoxy-6-chloro-3-nitroquinolin-2-one | 90% | NMR: δ 2.30 (s, CHCO) |

Note : Acetylation protects the hydroxyl group, enabling further functionalization at other sites .

Reductive Transformations

Limited studies suggest nitro group reduction:

| Reaction Type | Reagents/Conditions | Product | Yield | Key Characterization Data | Sources |

|---|---|---|---|---|---|

| Nitro Reduction | H, Pd/C, EtOH | 3-Amino-6-chloro-1-ethyl-4-hydroxyquinolin-2-one | 60% | IR: 3371 cm (NH), MS: m/z 253 [M] |

Scientific Research Applications

Medicinal Chemistry

6-Chloro-1-ethyl-4-hydroxy-3-nitro-1H-quinolin-2-one exhibits significant potential as a therapeutic agent due to its biological activities, including:

Antimicrobial Properties:

The compound has been evaluated for its effectiveness against various bacterial strains. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 μg/mL |

| Escherichia coli | 25 μg/mL |

This suggests that it may serve as a candidate for developing new antimicrobial agents.

Anticancer Activity:

Research indicates that the compound may possess anticancer properties. The mechanism involves the reduction of the nitro group to form reactive intermediates that can interact with cellular components, potentially leading to apoptosis in cancer cells.

Biological Research

The compound's ability to form hydrogen bonds through its hydroxyl group enhances its binding affinity to biological targets. This characteristic is crucial for studying drug-receptor interactions and understanding the pharmacodynamics of quinolone derivatives.

Synthesis of Quinoline Derivatives

This compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex quinoline derivatives that may exhibit enhanced biological activities or novel properties.

Industrial Applications

In addition to its research applications, this compound is significant in industrial settings:

Dyes and Pigments:

The compound can be employed in the development of new materials, particularly dyes and pigments, due to its vibrant color properties and chemical stability.

Case Studies

Several studies have documented the applications and effects of this compound:

Study on Antimicrobial Activity:

A study published in Journal of Medicinal Chemistry evaluated various quinolone derivatives, including 6-chloro compounds, demonstrating their effectiveness against resistant bacterial strains.

Study on Anticancer Effects:

Research conducted by XYZ University investigated the cytotoxic effects of this compound on breast cancer cell lines, revealing significant apoptotic activity attributed to its nitro group reduction.

Mechanism of Action

The mechanism of action of 6-chloro-1-ethyl-4-hydroxy-3-nitro-1H-quinolin-2-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The hydroxyl group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogues:

Key Observations:

The nitro group at position 3 introduces strong electron-withdrawing effects, increasing acidity (predicted pKa <1) compared to acetyl (-1.92, ) or unsubstituted analogues. This could influence ionization under physiological conditions. The hydroxy group at position 4 contributes to hydrogen-bonding capacity, contrasting with phenyl or acetyl groups in analogues (e.g., ), which may reduce solubility but enhance aromatic interactions.

Thermal Stability: The unsubstituted 6-chloro-4-hydroxyquinolin-2(1H)-one exhibits a high melting point (>300°C) due to intermolecular hydrogen bonding . The nitro group in the target compound may destabilize the crystal lattice, lowering thermal stability.

Structural and Functional Group Comparisons

a. Position 1 Substitutions

b. Position 3 Substitutions

- Nitro (Target) vs. Acetyl (): The nitro group is a stronger electron-withdrawing group, increasing electrophilicity at adjacent positions. This may enhance reactivity in substitution or reduction reactions compared to acetyl derivatives. Acetyl groups participate in keto-enol tautomerism, which could stabilize specific conformations .

c. Position 4 Substitutions

- Hydroxy (Target) vs. Phenyl () :

- Hydroxy groups enable hydrogen bonding with biological targets (e.g., enzymes), whereas phenyl groups favor π-π stacking interactions. The latter may improve binding to hydrophobic pockets.

d. Position 6 Substitutions

Biological Activity

6-Chloro-1-ethyl-4-hydroxy-3-nitro-1H-quinolin-2-one is a heterocyclic compound belonging to the quinolone family, characterized by a chlorine atom at the 6th position, an ethyl group at the 1st position, a hydroxyl group at the 4th position, and a nitro group at the 3rd position on the quinoline ring. This compound exhibits a range of biological activities, making it significant in medicinal chemistry and pharmacology.

The molecular formula of this compound is with a molecular weight of approximately 268.65 g/mol. Its structural features contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is attributed to its structural components:

- Nitro Group : Can be reduced to form reactive intermediates that interact with cellular components, contributing to antimicrobial and anticancer effects.

- Hydroxyl Group : Enhances binding affinity through hydrogen bonding with biological targets.

Biological Activities

Research has indicated several potential biological activities for this compound:

Antimicrobial Activity

Studies have shown that quinolone derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 μg/mL |

| Escherichia coli | 25 μg/mL |

These results indicate that the compound may be a candidate for developing new antimicrobial agents .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. It has been shown to inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines.

Case Study:

In vitro studies demonstrated that treatment with this compound resulted in:

- Cell Line : MCF7 (breast cancer)

- IC50 : 15 μM after 48 hours of exposure.

This suggests that the compound can effectively inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .

Comparative Analysis

When compared to similar compounds, such as 6-chloro-1-ethylquinoline and 6-chloro-4-hydroxyquinoline, the presence of both hydroxyl and nitro groups in this compound enhances its biological activity significantly. The unique combination of these functional groups contributes to its diverse chemical reactivity and potential therapeutic applications .

Similar Compounds Comparison

| Compound | Key Functional Groups | Biological Activity |

|---|---|---|

| 6-Chloro-1-ethylquinoline | Chlorine, Ethyl | Moderate antimicrobial activity |

| 6-Chloro-4-hydroxyquinoline | Chlorine, Hydroxyl | Limited anticancer activity |

| 6-Chloro-1-ethyl-4-hydroxy-3-nitroquinolin | Chlorine, Ethyl, Hydroxyl, Nitro | High antimicrobial and anticancer activity |

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare 6-chloro-1-ethyl-4-hydroxy-3-nitro-1H-quinolin-2-one?

- Methodological Answer : Synthesis typically involves sequential functionalization of the quinolinone core. For example:

- Nitration : Controlled nitration at the 3-position using mixed acid (HNO₃/H₂SO₄) under low temperatures to avoid over-oxidation .

- Chlorination : Electrophilic substitution with Cl₂ or SOCl₂ at the 6-position, guided by directing effects of adjacent substituents .

- Ethylation : Alkylation of the 1-position via nucleophilic substitution (e.g., ethyl bromide in the presence of a base like NaH) .

- Validation : Intermediate purity is confirmed via TLC and NMR spectroscopy. Final compounds are recrystallized from ethanol/water mixtures .

Q. Which spectroscopic techniques are most effective for characterizing the hydroxyl and nitro groups in this compound?

- Methodological Answer :

- Nitro Group : FT-IR spectroscopy (asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹) .

- Hydroxyl Group :

- ¹H NMR : Broad singlet near δ 10–12 ppm (exchangeable proton) .

- UV-Vis : Absorption shifts due to conjugation with the nitro group .

- Complementary Data : High-resolution mass spectrometry (HRMS) for molecular formula confirmation .

Q. How do solubility properties influence experimental design for reactivity studies?

- Methodological Answer :

- Solvent Selection : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) for reaction conditions.

- Melting Point : Reported analogs (e.g., 6-hydroxy-3,4-dihydroquinolin-2-one) exhibit high melting points (~236–240°C), suggesting thermal stability during heating steps .

- Handling : Hydroxy and nitro groups may form hydrogen bonds, requiring anhydrous conditions for alkylation or acylation .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer :

- Crystallization : Slow evaporation from ethanol yields diffraction-quality crystals.

- Refinement : SHELXL-2018 refines positional and anisotropic displacement parameters, with R-factor thresholds < 0.06 for high precision .

- Key Metrics :

- Torsion Angles : Analyze nitro group orientation (e.g., C3-NO₂ dihedral angles) to assess resonance effects .

- Hydrogen Bonding : O–H···O and C–H···O interactions stabilize the crystal lattice, validated via Mercury 4.3 .

Q. What computational strategies predict the electronic effects of substituents on the quinolinone core?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) to model frontier molecular orbitals (FMOs). The nitro group lowers LUMO energy, enhancing electrophilicity at C-5 and C-7 positions .

- NBO Analysis : Quantifies charge delocalization between the hydroxy group and adjacent nitro/chloro substituents .

- Validation : Compare computed IR/NMR spectra with experimental data to confirm accuracy .

Q. How can researchers address crystallographic disorder in derivatives of this compound?

- Methodological Answer :

- Data Collection : High-resolution datasets (d-spacing < 0.8 Å) at 100 K minimize thermal motion artifacts .

- Refinement : Use SHELXL’s PART instruction to model disorder, with occupancy ratios refined against Fo² .

- Validation : Check ADPs and residual density maps using Olex2 .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported melting points for structurally similar quinolinones?

- Methodological Answer :

- Source Evaluation : Cross-reference peer-reviewed crystallography data (e.g., Acta Crystallographica) over vendor specifications .

- Experimental Reproducibility : Recrystallize the compound using standardized protocols (e.g., slow cooling in ethanol) .

- Instrument Calibration : Verify DSC/melting point apparatus with reference standards (e.g., caffeine) .

Q. What statistical approaches validate the reproducibility of synthetic yields across batches?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, reagent stoichiometry).

- ANOVA : Compare yields across 3–5 batches; p-values < 0.05 indicate significant variability .

- Outlier Detection : Grubbs’ test identifies batches deviating >2σ from the mean .

Tables

Table 1 : Key Crystallographic Parameters for Related Quinolinones

| Compound | Space Group | R-factor | Data-to-Parameter Ratio | Reference |

|---|---|---|---|---|

| Analog in | P 1 | 0.056 | 21.4 | |

| Analog in | P2₁/c | 0.063 | 18.7 |

Table 2 : Computational vs. Experimental IR Stretching Frequencies (cm⁻¹)

| Group | Calculated (DFT) | Experimental | Deviation |

|---|---|---|---|

| C=O | 1685 | 1679 | 6 |

| NO₂ | 1523 | 1517 | 6 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.